N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Antiasthma Agents
Triazolopyrimidines, similar in structure to the specified compound, have been explored for their potential as antiasthma agents. For instance, certain 5-aryl-2-amino[1,2,4]triazolopyrimidines have shown activity as mediator release inhibitors, indicating their potential utility in asthma treatment. These compounds were synthesized through a series of reactions, including treatment with phosphorus oxychloride and cyclization, leading to the creation of active compounds chosen for further pharmacological study due to their promising activity (J. Medwid et al., 1990).
Insecticidal Activity
Another area of application is in the development of insecticides. Various heterocycles incorporating a thiadiazole moiety, structurally similar to the compound , have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in agricultural pest control (A. Fadda et al., 2017).
Antimicrobial and Anticancer Research
Compounds within this family have also been investigated for their antimicrobial and anticancer properties. Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, derived from related starting materials, have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited mild activities, suggesting their potential in addressing bacterial and fungal infections (S. M. Gomha et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-3-4-14-9-15(26)21-17-22-23-18(24(14)17)28-10-16(27)20-13-7-5-12(6-8-13)19-11(2)25/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,27)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDZXNHIHUCVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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